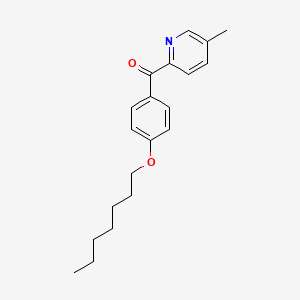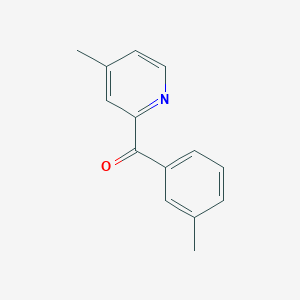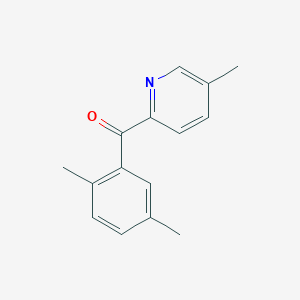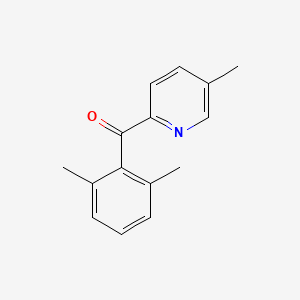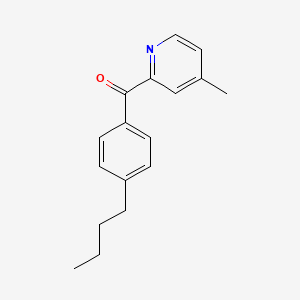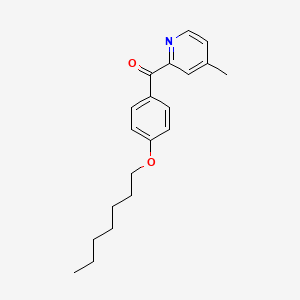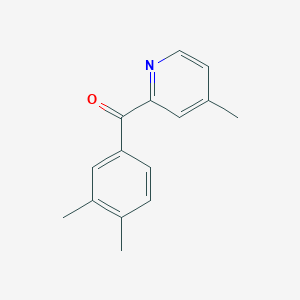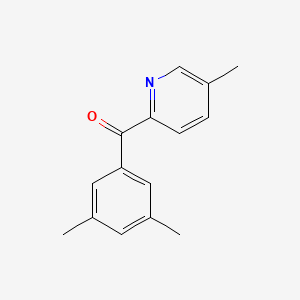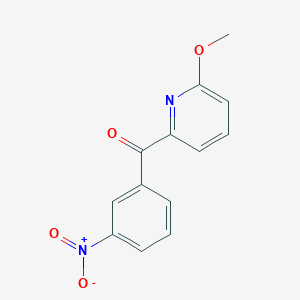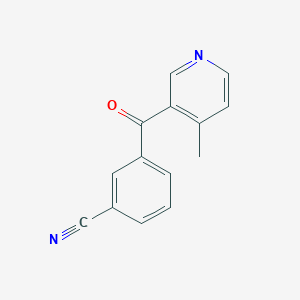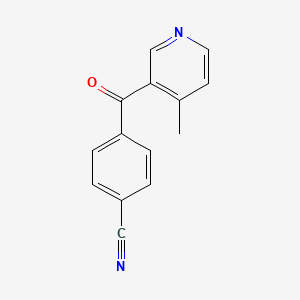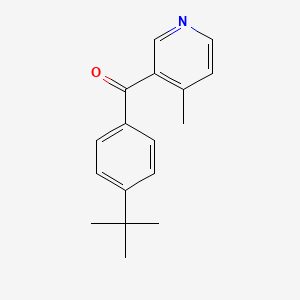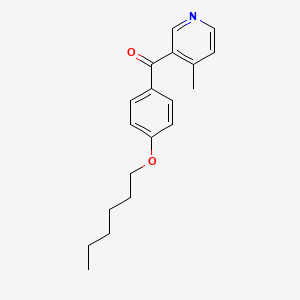
4-(3,4,5-Trifluorobenzoyl)isoquinoline
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
BF3-Promoted Synthesis : A novel synthesis pathway for diarylhexahydrobenzo[f]isoquinoline involves boron trifluoride etherate (BF3 x OEt2) catalysis. This process includes ring contraction, chain elongation, and intramolecular electrophilic cyclization, showcasing a unique rearrangement reaction that broadens the application scope of similar compounds (Chang et al., 2010).
Diastereoselective Synthesis : Hexahydrobenzo[de]isochromanes and hexahydropyrano[3,4,5-ij]isoquinolines can be synthesized via a diastereoselective process involving Friedel Crafts and oxa Pictet-Spengler reaction. This method is noted for its high stereoselectivity and the resulting compounds have shown moderate antileishmanial activity (Saikia et al., 2016).
Luminescence Properties : The study of isoquinoline-nucleated polycyclic aromatic compounds reveals their aggregation-induced emission (AIE) characteristics. This property is significant for potential applications in sensors and optoelectronic devices due to the compounds' enhanced luminescence in specific conditions (Li et al., 2020).
Chemical Reactions and Interactions
Redox-Amination-Aromatization Cascade : A novel redox-amination-aromatization-Friedel-Crafts acylation cascade process has been developed for the synthesis of pyrrolo[1,2-b]isoquinolin-10(5H)-ones. This process highlights a new pathway for synthesizing complex organic structures with potential biological activity, as evidenced by the discovery of dual topoisomerase I/II inhibitors (Wu et al., 2016).
Copper(I)-Catalyzed Multi-Component Reaction : A ligand-free copper-catalyzed reaction facilitates the synthesis of a wide range of 3-substituted isoquinolines and other complex structures. This efficient method showcases the versatility of copper catalysis in organic synthesis, offering a pathway to synthesize various organic compounds in good yields (Shekarrao et al., 2014).
Applications in Optoelectronics and Sensing
Fluorescence Polarity Study : The study of 2-amino-4-(3, 4, 5-tri methoxyphenyl)-9-methoxy-5,6 dihydrobenzo[f]isoquinoline-1-carbonitrile (AMQC) dye reveals its sensitivity to solvent polarity, indicating potential applications in analytical and sensing technologies. The nonlinear optical properties of AMQC dye further suggest its suitability for optoelectronic applications (Afzal et al., 2016).
properties
IUPAC Name |
isoquinolin-4-yl-(3,4,5-trifluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F3NO/c17-13-5-10(6-14(18)15(13)19)16(21)12-8-20-7-9-3-1-2-4-11(9)12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQXZXKHOTWALW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC(=C(C(=C3)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001243734 | |
| Record name | 4-Isoquinolinyl(3,4,5-trifluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001243734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187169-84-1 | |
| Record name | 4-Isoquinolinyl(3,4,5-trifluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isoquinolinyl(3,4,5-trifluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001243734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



